(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
Description
Properties
IUPAC Name |
(6aS)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGNIXGOYARFJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Core Construction
The quinoxaline ring is typically synthesized via condensation of o-phenylenediamine with α-diketones or glyoxal derivatives. For example, microwave-assisted cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with 2′-bromoacetophenone in ethanol at 150°C for 1.5 hours affords 6,7-dimethylquinoxaline derivatives in 67% yield. This method leverages SeO₂ as an oxidizing agent to ensure complete conversion, validated by TLC and NMR.
Piperidine Ring Annulation
Annulation of the piperidine ring to the quinoxaline core requires Buchwald-Hartwig amination or Pd-catalyzed cross-coupling . For instance, reacting 2-(3-bromothiophen-2-yl)quinoxaline with 1,2-dimethylethylenediamine (DMEDA) under microwave conditions (Pd(OAc)₂/dppf/t-BuONa/toluene, 15 min) yields N-alkylated intermediates. Subsequent acid-mediated cyclization (HCl/EtOH, 80°C) closes the piperidine ring, forming the hexahydro-pyrido-quinoxaline framework.
Microwave-Assisted Buchwald-Hartwig Amination
Microwave synthesis significantly enhances reaction efficiency for constructing C–N bonds in the target compound.
Catalytic System Optimization
Optimal conditions employ Pd(OAc)₂ (10 mol%) with 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) (20 mol%) in toluene, using t-BuONa as a base. A representative protocol involves:
-
Sparging the reaction mixture with argon to prevent catalyst oxidation.
-
Microwave irradiation at 150°C for 15 minutes.
-
Purification via flash chromatography (silica gel, 10% EtOAc/hexanes).
Table 1: Impact of Ligands on Buchwald-Hartwig Amination Yield
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Tricyclohexylphosphine | t-BuONa | Toluene | 150 | 42 |
| dppf | t-BuONa | Toluene | 150 | 78 |
| BINAP | t-BuONa | Dioxane | 120 | 65 |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) often hinder Pd catalysis due to ligand coordination, whereas toluene maximizes yield (78%). Elevated temperatures (>130°C) accelerate reductive elimination but risk side reactions like β-hydride elimination in aliphatic amines.
Cycloacylation and Ring-Closing Strategies
Cycloacylation of o-phenylenediamine derivatives with carbonyl precursors enables efficient tricyclic formation.
Addition-Elimination Pathway
A two-step sequence converts o-phenylenediamines to ethyl 2,8-dioxo-1,2,3,4-tetrahydro-8H-diazepino[3,2,1-ij]quinoline-7-carboxylate, which undergoes acid-catalyzed cyclization to pyrido[1,2-a]quinoxalines. Key steps include:
-
Knoevenagel condensation with ethyl glyoxylate.
-
Intramolecular acylation using POCl₃/PCl₅.
Table 2: Cycloacylation Reaction Conditions
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Condensation | Ethyl glyoxylate | 4 | 72 |
| Cyclization | POCl₃ | 12 | 68 |
Chiral Resolution and Enantioselective Synthesis
The (S)-enantiomer is obtained via chiral stationary phase (CSP) chromatography or asymmetric catalysis . Industrial-scale resolutions often use Chiralpak AD-H columns with hexane/isopropanol (90:10) eluents. Alternatively, enantioselective Buchwald-Hartwig amination with (R)-BINAP/Pd complexes induces axial chirality, achieving up to 92% ee.
Analytical Validation
-
¹H NMR (CDCl₃): δ 1.85–2.10 (m, 4H, piperidine CH₂), 3.45–3.60 (m, 2H, NCH₂), 7.20–7.35 (m, 4H, aromatic).
-
HRMS (ESI) : m/z calc’d for C₁₂H₁₆N₂ [M+H]⁺ 188.1313, found 188.1311.
Process Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts .
Major Products Formed
The major products formed from these reactions include a variety of substituted quinoxalines, which can have different functional groups attached to the ring system. These products are of interest for their potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline exhibits potential anticancer activity. Studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to interact with specific molecular targets involved in cancer progression .
Antiviral and Antibacterial Activities
This compound has also been investigated for its antiviral and antibacterial properties. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions that are crucial for viral replication and bacterial growth. The unique structural features of the compound enhance its interaction with biological targets .
Neuropsychiatric Applications
Recent developments have identified this compound as a candidate for treating neuropsychiatric disorders. Its structural analogs have shown promising results in binding to serotonin and dopamine receptors, which are critical in managing conditions such as schizophrenia and depression .
Biological Studies
Mechanism of Action
The mechanism of action for this compound involves interactions with various biological targets. It can inhibit enzyme activity or block receptor signaling pathways that are essential for cellular communication and function . This versatility allows the compound to influence multiple biochemical pathways.
Biochemical Pathways
This compound has been shown to affect several biochemical pathways depending on its target interactions. For example, it may interfere with pathways involved in cell cycle regulation or apoptosis . Such properties are vital for developing therapeutic agents aimed at specific diseases.
Material Science
Optoelectronic Applications
In material science, this compound and its derivatives are being explored for use in optoelectronic materials and organic semiconductors. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Structural Features :
- Stereochemistry : The (S)-enantiomer may exhibit distinct receptor-binding properties compared to its (R)-counterpart.
Comparison with Structurally and Functionally Related Compounds
Tricyclic Amines: 5-HT2C Receptor Agonists
Compound: (R)-4-(3,3,3-Trifluoropropyl)-6,6a,7,8,9,10-hexahydro-5H-pyrazino[1,2-a][1,8]naphthyridine
- Structural Differences: Replaces pyrido[1,2-a]quinoxaline with pyrazino[1,2-a][1,8]naphthyridine, introducing a pyrazine ring and trifluoropropyl substituent.
- Pharmacological Profile :
- Target : Selective 5-HT2C receptor agonist (Ki = 0.8 nM; EC50 = 3.2 nM).
- Selectivity : >100-fold selectivity over 5-HT2A/2B receptors.
- In Vivo Efficacy : Reduces food intake in rodent models, mimicking lorcaserin-like anti-obesity effects.
| Parameter | (S)-Pyrido[1,2-a]quinoxaline | (R)-Pyrazino[1,2-a]naphthyridine |
|---|---|---|
| Core Structure | Pyrido[1,2-a]quinoxaline | Pyrazino[1,2-a]naphthyridine |
| Key Substituent | None (parent structure) | 3,3,3-Trifluoropropyl |
| Receptor Affinity (Ki) | Not reported | 0.8 nM (5-HT2C) |
| Selectivity | N/A | >100-fold vs. 5-HT2A/2B |
Antitumor Agents: Tetrazanbigen (TNBG) Derivatives
Compound : Simplified TNBG derivative with reduced rigidity
- Structural Differences: TNBG contains a quinoxaline-tetrahydroisoquinoline core with five fused rings. The derivative removes two benzene rings, lowering molecular weight (MW) and rigidity.
- Pharmacological Profile :
- Activity : Improved water solubility (LogP reduced by 1.5 units) and antitumor potency (IC50 = 0.2 µM vs. HepG2 cells).
- Mechanism : Upregulates PPARγ, inducing apoptosis in liver cancer models.
| Parameter | (S)-Pyrido[1,2-a]quinoxaline | TNBG Derivative |
|---|---|---|
| Ring Count | 2 fused rings | 3 fused rings |
| Molecular Weight | ~220 g/mol | ~350 g/mol |
| Solubility (LogP) | Not reported | 2.1 (vs. TNBG LogP = 3.6) |
| Antitumor IC50 | N/A | 0.2 µM (HepG2) |
Antibacterial Pyrido[2,3-f]quinoxalines
Compound: 10-Cyclopropyl-5-fluoro-4-methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid
- Structural Differences : Introduces a dioxo group and carboxylic acid substituent, enhancing polarity.
- Pharmacological Profile :
- Activity : MIC = 0.5 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism : Inhibits bacterial DNA gyrase.
| Parameter | (S)-Pyrido[1,2-a]quinoxaline | Pyrido[2,3-f]quinoxaline Derivative |
|---|---|---|
| Functional Groups | None (parent structure) | Dioxo, carboxylic acid, cyclopropyl |
| Antibacterial MIC | N/A | 0.5 µg/mL (S. aureus, E. coli) |
Indolo[1,2-a]quinoxaline Anticancer Agents
Compound: 6-(2,3-Dihydroxypropyl)-6H-indolo[2,3-b]quinoxaline
- Structural Differences : Replaces pyrido with indole ring, adding dihydroxypropyl substituent.
- Pharmacological Profile :
- Activity : IC50 = 1.8 µM against leukemia (K562) and breast cancer (MCF7) cells.
- Mechanism : Disrupts tubulin polymerization.
| Parameter | (S)-Pyrido[1,2-a]quinoxaline | Indolo[2,3-b]quinoxaline |
|---|---|---|
| Core Heterocycle | Pyridine | Indole |
| Anticancer IC50 | N/A | 1.8 µM (K562, MCF7) |
Key Findings and Trends
Structural Flexibility : Hydrogenation and ring simplification (e.g., TNBG derivatives) improve solubility without compromising activity .
Substituent Effects : Electron-withdrawing groups (e.g., trifluoropropyl) enhance receptor selectivity in CNS targets , while polar groups (e.g., carboxylic acid) boost antibacterial potency .
Stereochemical Sensitivity : The (S)-enantiomer’s activity remains underexplored compared to (R)-isomers, warranting further study .
Biological Activity
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article explores the biological activity of this compound through various research findings and case studies.
Overview
- IUPAC Name : (6aS)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
- Molecular Formula : C12H16N2
- CAS Number : 1414960-52-3
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include the condensation of 1,2-diaminobenzene with ketones or aldehydes under specific catalytic conditions such as molecular iodine or transition metals in solvents like ethanol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives. For instance:
- A systematic review indicated that while some quinoxaline derivatives exhibit antiviral activity against herpes simplex virus (HSV), their efficacy remains lower compared to established antiviral agents like aphidicolin .
- In a study evaluating various compounds including quinoxaline derivatives against human cytomegalovirus (HCMV), certain derivatives showed promising inhibitory effects with IC50 values indicating significant antiviral activity .
| Compound | HCMV Pol Activity IC50 (nM) | HCMV Pra Activity IC50 (nM) |
|---|---|---|
| Compound 9 | 620 | 100 |
| Compound 10 | 4 | 1 |
| Ganciclovir | - | 1300 |
| Acyclovir | - | >20,000 |
Anticancer Activity
Research has also focused on the anticancer properties of this compound. Quinoxaline derivatives have been shown to interact with various biological targets involved in cancer progression:
- A study on structure-activity relationships revealed that specific substitutions on the quinoxaline structure enhanced its cytotoxicity against cancer cell lines. Compounds with alkyl substitutions demonstrated stronger interactions with target receptors involved in tumor growth inhibition .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated:
- Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that certain quinoxaline derivatives exhibited lower cytotoxicity while maintaining antiviral activity against HSV. The findings suggest potential for further development in antiviral therapies targeting viral replication mechanisms .
- Cytotoxicity and Selectivity : In evaluating a series of synthesized quinoxaline compounds for anticancer activity, it was found that compounds with specific functional groups showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
- Mechanistic Insights : Mechanistic studies have indicated that the biological activity of these compounds may be linked to their ability to induce oxidative stress in target cells or inhibit key enzymes involved in cellular metabolism and proliferation .
Q & A
Q. What are the common synthetic routes for (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline derivatives?
Synthesis typically involves multicomponent reactions (MCRs) or condensation strategies. For example:
- Two-component reactions : Condensation of N-(2-aminophenyl)pyrrole with carbonyl equivalents (e.g., benzaldehyde) under acid catalysis (e.g., AcOH) or oxidative conditions yields dihydro-pyrrolo[1,2-a]quinoxaline scaffolds. Optimized conditions (e.g., 0.1 M SnO₂@MWCNTs catalyst) achieve yields up to 98% via parameter screening (solvent, temperature, catalyst loading) .
- Ultrasound-assisted MCRs : Indolo[1,2-a]quinoxaline derivatives are synthesized using N-(2-aminophenyl)indole, isatin, and alcohols catalyzed by Amberlyst-15 under solvent-free, mild conditions .
Q. How is the stereochemistry and structural conformation of this compound characterized?
- X-ray crystallography : The title compound’s crystal structure (orthorhombic, space group Pbca) reveals bond lengths, angles, and hydrogen-bonding networks critical for SAR studies. For example, the fused pyrido-quinoxaline core exhibits non-planar geometry due to steric constraints .
- NMR spectroscopy : and NMR spectra resolve diastereotopic protons and confirm regioselectivity in substituted derivatives (e.g., cyclopropyl or fluorophenyl groups) .
Q. What preliminary biological activities have been reported for this scaffold?
- Anticancer activity : Derivatives with electron-withdrawing substituents (e.g., fluoro, carbamate) show antiproliferative effects against leukemia and breast cancer cell lines. For example, C-6 aryl-substituted indolo[1,2-a]quinoxalines inhibit tumor growth via PPARγ upregulation .
- Antibacterial properties : Hexahydropyrido[2,3-f]quinoxaline carboxylic acid derivatives exhibit activity against E. coli and S. aureus, with MIC values <1 µg/mL .
Advanced Research Questions
Q. What strategies optimize synthesis yield and selectivity for complex derivatives?
- Catalyst design : SnO₂@MWCNTs enhance reaction efficiency by reducing activation energy and enabling recyclability (Table 1: 90% yield at 80°C, 4 h) .
- Green chemistry approaches : Visible-light photoredox catalysis enables decarboxylative radical coupling, avoiding toxic reagents and improving functional group compatibility .
Q. Table 1: Optimization of Reaction Parameters for Dihydropyrrolo[1,2-a]quinoxaline Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst loading | 10 mol% | 98 |
| Temperature | 80°C | 90 |
| Solvent | H₂O | 86 |
Q. How do structural modifications influence biological activity?
- Substituent effects :
- Ring rigidity : Reducing molecular rigidity (e.g., removing benzene rings) improves water solubility while retaining antitumor activity .
Q. How can researchers address discrepancies in reported biological activities across studies?
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Data reconciliation : Compare SAR trends between pyrrolo- and indolo-quinoxalines. For instance, indolo derivatives may show lower antiparasitic activity than pyrrolo analogs due to steric hindrance .
Q. What advanced analytical methods resolve stereochemical or conformational ambiguities?
- Dynamic NMR : Detects enantiomerization barriers in atropisomeric derivatives (e.g., 2,3-dihydro-1H-pyrimido[1,2-a]quinoxaline N-oxides) with barriers >80 kJ/mol, confirming configurational stability .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity and binding modes .
Q. What are the limitations of current synthetic methodologies?
- Scalability : Ultrasound-assisted MCRs face challenges in large-scale production due to energy-intensive sonication .
- Regioselectivity : Competing pathways in multicomponent reactions may yield undesired regioisomers, requiring chromatographic purification .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
